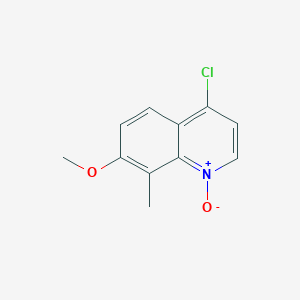
(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and a chlorinated hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid.
Condensation Reaction: The key step involves a condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts and solvents, to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the pyridine ring.
2-Hydroxy-5-chloropyridine: Similar structure but lacks the carboxylic acid group.
6-(2-Hydroxyphenyl)-pyridine-2-carboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness: (6Z)-6-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridine-2-carboxylic acid is unique due to the presence of both the chlorinated hydroxyphenyl group and the pyridine carboxylic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H8ClNO3 |
|---|---|
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
6-(5-chloro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-7-4-5-11(15)8(6-7)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17) |
Clé InChI |
IRVUPFHZGHFIJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-N'-(2-{[(pyridin-4-yl)methyl]amino}ethyl)thiourea](/img/structure/B8558481.png)
![(3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B8558485.png)


![1-{4-[2-(4-Chlorobenzene-1-sulfinyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B8558507.png)





![6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxamide](/img/structure/B8558545.png)
![1-Chloro-4-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B8558550.png)
